1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene is an organic compound with the molecular formula C11H12BrFO It is a derivative of bromobenzene, characterized by the presence of a bromine atom, a cyclopentyloxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopentyloxy and fluorine groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes bromination, cyclopentyloxy substitution, and fluorination steps, each requiring specific reagents and conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine, cyclopentyloxy, and fluorine substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparison with Similar Compounds
1-Bromo-3-(cyclopentyloxy)benzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
1-Bromo-3-(cyclopentyloxy)-2-fluorobenzene: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.
1-Bromo-3-(cyclopentyloxy)-4-fluorobenzene:
Uniqueness: 1-Bromo-3-(cyclopentyloxy)-5-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical behavior and suitability for various applications. The presence of both cyclopentyloxy and fluorine groups provides a combination of steric and electronic effects that can be leveraged in synthetic chemistry and material science.
Properties
IUPAC Name |
1-bromo-3-cyclopentyloxy-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBPGIQKUOZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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